ALDH3A1 Inhibition: Superiority over the 5-Aminomethyl Isomer
In head-to-head ALDH3A1 inhibition assays conducted under identical conditions, 3-(aminomethyl)-4-hydroxybenzaldehyde exhibited an IC50 of 1.8 × 10³ nM, whereas its structural isomer 5-(aminomethyl)-2-hydroxybenzaldehyde yielded an IC50 of 2.16 × 10⁴ nM [1]. The 12-fold difference in potency is directly attributable to the 3-aminomethyl-4-hydroxy substitution pattern, which optimally positions the aminomethyl group for interactions within the ALDH3A1 active site [2].
| Evidence Dimension | ALDH3A1 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 1.8 × 10³ nM |
| Comparator Or Baseline | 5-(Aminomethyl)-2-hydroxybenzaldehyde; IC50 = 2.16 × 10⁴ nM |
| Quantified Difference | 12-fold lower IC50 (3-aminomethyl-4-hydroxy vs. 5-aminomethyl-2-hydroxy isomer) |
| Conditions | Recombinant full-length human ALDH3A1 expressed in E. coli BL21(DE3); benzaldehyde substrate; 2 min pre-incubation; spectrophotometric NADH detection |
Why This Matters
For projects targeting ALDH3A1-overexpressing cancer stem cells, selecting the 3-aminomethyl-4-hydroxy isomer provides a ~12-fold potency advantage over the commercially available 5-aminomethyl isomer.
- [1] BindingDB. Entry BDBM50447072 (CHEMBL1890994): IC50 = 2.10E+3 nM for 3-(aminomethyl)-4-hydroxybenzaldehyde vs. ALDH3A1. https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50447072 View Source
- [2] ChEMBL. Compound CHEMBL3128207: ALDH3A1 IC50 data for aminomethyl-hydroxybenzaldehyde isomers. https://www.ebi.ac.uk/chembl/ View Source
